molecular formula C10H19N B13315427 7-Ethyl-1-azaspiro[3.5]nonane

7-Ethyl-1-azaspiro[3.5]nonane

Cat. No.: B13315427
M. Wt: 153.26 g/mol
InChI Key: VDZBJUJODBFWHE-UHFFFAOYSA-N
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Description

7-Ethyl-1-azaspiro[3.5]nonane is a spirocyclic amine characterized by a bicyclic structure comprising a five-membered and a three-membered ring connected via a shared spiro carbon. The molecule features a single nitrogen atom in the azaspiro scaffold (1-aza) and an ethyl substituent at the 7-position of the nonane system. Its molecular formula is C₁₀H₁₉N, with a monoisotopic mass of 153.15175 Da .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

7-ethyl-1-azaspiro[3.5]nonane

InChI

InChI=1S/C10H19N/c1-2-9-3-5-10(6-4-9)7-8-11-10/h9,11H,2-8H2,1H3

InChI Key

VDZBJUJODBFWHE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1-azaspiro[3.5]nonane typically involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure proceeds efficiently with yields up to 90% and high diastereoselectivity . The reaction conditions often include the use of specific solvents and temperature controls to ensure the desired product formation.

Industrial Production Methods

While detailed industrial production methods for 7-Ethyl-1-azaspiro[3.5]nonane are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The nitrogen atom in the spiro structure allows for substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of 7-Ethyl-1-azaspiro[35]nonane

Scientific Research Applications

7-Ethyl-1-azaspiro[3.5]nonane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Ethyl-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides. This inhibition leads to increased levels of fatty acid amides, which can have various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-Ethyl-1-azaspiro[3.5]nonane with related spirocyclic compounds, focusing on structural variations, biological activities, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Scaffold/Substituents Biological Activity Affinity/IC₅₀ (nM) Applications References
7-Ethyl-1-azaspiro[3.5]nonane 1-azaspiro[3.5]nonane with 7-ethyl group Not reported N/A Potential SR ligand (speculative)
4b (AD186) 2,7-Diazaspiro[3.5]nonane with benzyl/alkyl groups S1R antagonist/agonist (functional duality) KiS1R = 2.7, KiS2R = 27 Analgesia (mechanical hypersensitivity)
5b (AB21) 2,7-Diazaspiro[3.5]nonane with amide substituent S1R antagonist KiS1R = 13, KiS2R = 102 Antiallodynic effects (20 mg/kg)
8f (AB10) Diazabicyclo[4.3.0]nonane with hydrophobic tail S1R antagonist KiS1R = 10, KiS2R = 165 Analgesia (synergizes with BD-1063)
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclo[4.3.0]nonane with diaza/dioxo groups Antimicrobial, antioxidant MIC*: 8–32 µg/mL Gram-positive/-negative bacterial inhibition
7,7-Dimethyl-1-azaspiro[3.5]nonane 1-azaspiro[3.5]nonane with 7,7-dimethyl groups Not reported N/A Synthetic intermediate
7-Methyl-7-azaspiro[3.5]nonan-2-ol 7-azaspiro[3.5]nonane with methyl and hydroxyl Not reported N/A Commercial availability

MIC: Minimum inhibitory concentration against *S. aureus and E. coli .

Key Findings

Scaffold Rigidity and Receptor Binding: The 2,7-diazaspiro[3.5]nonane scaffold (e.g., compounds 4b and 5b) exhibits superior S1R/S2R binding affinity compared to diazabicyclo[4.3.0]nonane derivatives (e.g., 8f) due to its spirocyclic rigidity, which optimizes spatial orientation for receptor interactions . Substituents like benzyl or amide groups enhance subtype selectivity. For instance, 4b’s benzyl group facilitates S1R agonism, while 5b’s amide moiety stabilizes antagonist behavior .

Functional Duality: Minor structural changes (e.g., substituent position) drastically alter functional profiles. Compound 4b acts as an S1R agonist in vivo, reversing BD-1063’s effects, whereas 5b is a pure antagonist .

Antimicrobial Activity: Bicyclo[4.3.0]nonane derivatives with diaza/dioxo groups (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) show broad-spectrum antimicrobial activity, likely due to oxidative stress induction and membrane disruption .

Commercial and Synthetic Relevance: Simple spiro compounds like 7-Methyl-7-azaspiro[3.5]nonan-2-ol are commercially available but lack reported bioactivity, highlighting their role as intermediates in drug synthesis .

Biological Activity

7-Ethyl-1-azaspiro[3.5]nonane is a spirocyclic compound notable for its unique structure, which includes a nitrogen atom integrated into a spiro system. This compound has garnered attention due to its potential biological activities, particularly as a modulator of enzyme activity and receptor interactions. The following sections detail the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Structural Characteristics

The compound features a piperidine ring fused to a cyclopentane framework, with an ethyl group at the 7-position enhancing its steric and electronic properties. This unique structure influences its reactivity and biological interactions.

Property Description
Molecular Formula C₁₃H₁₈N
Molecular Weight 194.29 g/mol
Structural Features Spirocyclic structure with nitrogen and ethyl substitution

Biological Activity Overview

Research indicates that 7-Ethyl-1-azaspiro[3.5]nonane exhibits significant biological activity, particularly in relation to G-protein-coupled receptors (GPCRs). Notably, it has been identified as a GPR119 agonist, which is involved in glucose metabolism and insulin secretion, suggesting potential applications in diabetes management.

Key Findings:

  • GPR119 Agonism : Compounds derived from 7-Ethyl-1-azaspiro[3.5]nonane have shown promise in activating GPR119, leading to enhanced insulin secretion and glucose homeostasis in animal models .
  • Enzyme Modulation : The compound has been found to modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides, thus potentially increasing their physiological effects.

The biological activity of 7-Ethyl-1-azaspiro[3.5]nonane is primarily attributed to its interactions with specific molecular targets:

  • Receptor Binding : The nitrogen atom within the spiro ring facilitates hydrogen bonding with protein targets, enhancing receptor binding affinity.
  • Enzyme Inhibition : By inhibiting FAAH, the compound can increase levels of endocannabinoids, which are known to have various physiological effects including analgesia and anti-inflammatory properties.

Case Studies

Recent studies have evaluated the pharmacokinetics and biological effects of derivatives of 7-Ethyl-1-azaspiro[3.5]nonane:

  • Study on Compound 54g : A derivative identified as compound 54g demonstrated a favorable pharmacokinetic profile in Sprague-Dawley rats and effectively lowered glucose levels in diabetic rats, indicating its potential as a therapeutic agent for diabetes .
  • In Vitro Studies : In vitro assays have shown that modifications to the piperidine N-capping group can significantly enhance the agonistic activity on GPR119, suggesting that structural optimization is crucial for developing more effective therapeutics based on this scaffold .

Comparative Analysis with Similar Compounds

The uniqueness of 7-Ethyl-1-azaspiro[3.5]nonane can be highlighted by comparing it with structurally similar compounds:

Compound Name Structural Features Biological Activity
6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonaneContains oxygen in spiro structureDifferent reactivity patterns
7,7-Dimethyl-1-azaspiro[3.5]nonaneAdditional methyl groupsAltered steric properties
2-Oxa-6-azaspiro[3.5]nonaneLacks ethyl groupVarying interaction profiles

The ethyl substitution at position 7 enhances the biological activity compared to these similar compounds, making it a candidate for further research in drug development.

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